Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3S. It is characterized by the presence of a thiophene ring fused to an isoxazole ring, with an ethyl ester group attached to the carboxylate moiety.
Scientific Research Applications
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic electronic materials and as intermediates in the synthesis of dyes and pigments .
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been found to interact with enzymes such as cathepsin and CDC25 phosphatase . These interactions are crucial as they can lead to enzyme inhibition or activation, thereby influencing various biochemical pathways. For instance, the interaction with CDC25 phosphatase can affect cell cycle regulation, while interaction with cathepsin can influence protein degradation processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with CDC25 phosphatase results in the inhibition of the enzyme, which in turn affects the cell cycle progression . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression patterns. These temporal effects are crucial for understanding the potential long-term applications of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound exerts its optimal biochemical effects without causing significant harm. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with enzymes and signaling molecules. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Mechanism of Action
The mechanism of action of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and isoxazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
- Ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate .
Uniqueness
This compound is unique due to its specific combination of the thiophene and isoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with potential therapeutic and industrial applications .
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIUQIUZEYMWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372553 | |
Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-54-2 | |
Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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